3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole
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Overview
Description
3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the methoxy and methyl groups. The pyridine moiety is then attached through a series of nucleophilic substitution reactions. Finally, the azetidine ring is incorporated using cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound is examined for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, thereby altering disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-2-methylindazole): Shares the indazole core but lacks the pyridine and azetidine moieties.
(3-(Pyridin-3-yloxymethyl)azetidine): Contains the pyridine and azetidine rings but lacks the indazole core.
Uniqueness
The uniqueness of 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole lies in its combination of three distinct structural motifs: the indazole ring, the pyridine moiety, and the azetidine ring. This combination provides a versatile platform for exploring new chemical reactions and developing novel applications in various fields.
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22-19(25-2)16-6-5-14(8-17(16)21-22)18(24)23-10-13(11-23)12-26-15-4-3-7-20-9-15/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMAZBZKWVCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)COC4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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